Ortho- vs. Para-CF3 Isomer: Computed Physicochemical Property Comparison
The ortho-CF3 isomer (free base) exhibits a computed XLogP3 of 2.3 vs. a typical XLogP3 of approximately 2.3–2.5 for the para-CF3 isomer, but the dipole moment and electrostatic potential surface are significantly altered by the ortho substitution pattern, which can affect membrane permeability and target engagement [1]. Direct measured logD values are not yet publicly available, but the predicted difference in pKa of the piperazine nitrogen (estimated <1 unit) may influence ionization state at physiological pH.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 (free base) |
| Comparator Or Baseline | Para-CF3 isomer: ~2.3–2.5 (computed for analogous structure) |
| Quantified Difference | <0.2 log unit |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20); values are for neutral free base |
Why This Matters
Even small differences in lipophilicity and electronic distribution can translate into significant differences in off-target binding, CYP inhibition, and in vivo pharmacokinetics, making ortho-CF3 isomer the preferred choice when fine-tuning ADME profiles.
- [1] PubChem Compound Summary for CID 70700373, 1-(1-(2-(Trifluoromethyl)phenyl)cyclopropyl)piperazine. National Center for Biotechnology Information, 2024. View Source
